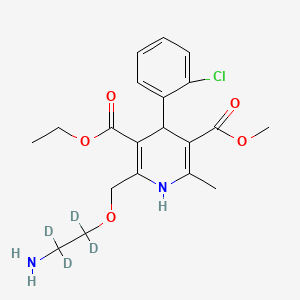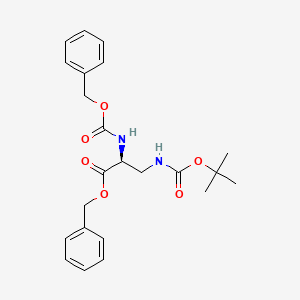
Avosentan-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Avosentan-d3, also known as CID-17087171, is a novel small-molecule inhibitor of the Angiotensin II type 1 receptor (AT1R) that has been developed to treat hypertension, kidney disease, and other cardiovascular diseases. Avosentan-d3 has been demonstrated to have a greater selectivity for AT1R than other AT1R inhibitors, as well as a higher affinity for the AT1R than other AT1R inhibitors. Avosentan-d3 has been shown to be a potent and selective inhibitor of AT1R activation, and has been studied for its potential to reduce blood pressure, improve kidney function, and reduce cardiovascular risk.
Aplicaciones Científicas De Investigación
Diabetic Nephropathy and Cardiovascular Risk
Endothelin Antagonism in Diabetic Nephropathy
Avosentan, as an endothelin antagonist, has been explored for its efficacy in reducing proteinuria and potentially halting the progression of diabetic nephropathy. Studies have found that Avosentan can significantly reduce albuminuria in patients with type 2 diabetes and overt nephropathy. However, its use has been associated with an increased risk of cardiovascular events, such as fluid overload and congestive heart failure, leading to the premature termination of clinical trials (Mann et al., 2010; Sarafidis & Lasaridis, 2010).
Renoprotective and Anti-atherosclerotic Effects
In animal models, Avosentan has demonstrated significant renoprotective and anti-atherosclerotic effects. It attenuated diabetic nephropathy and reduced aortic atherosclerosis in diabetic apolipoprotein E knockout mice, suggesting potential benefits in managing diabetic micro- and macrovascular complications (Watson et al., 2009).
Pharmacokinetic Interactions
Interaction with Oral Contraceptives
Research indicates that Avosentan may influence the pharmacokinetics of oral contraceptives, potentially affecting their efficacy. This highlights the importance of considering drug-drug interactions in the clinical use of Avosentan (Dieterle & Mann, 2006).
Cardiovascular Implications
Predictors of Congestive Heart Failure
A study aimed to identify risk markers for congestive heart failure (CHF) following Avosentan treatment in patients with diabetes and nephropathy. It suggested that monitoring body weight changes could serve as an early signal for CHF development, proposing a strategy to mitigate risk in future clinical applications of endothelin receptor antagonists (Hoekman et al., 2014).
Glaucoma Treatment
Potential in Glaucoma Therapy
Avosentan has been evaluated for its effects on intraocular pressure (IOP) in glaucomatous conditions. Studies in animal models have shown dose-dependent IOP reduction, indicating Avosentan's potential utility in glaucoma treatment. This novel application suggests that endothelin antagonists like Avosentan could offer new therapeutic avenues for managing glaucoma (Wang et al., 2009; Konieczka et al., 2011).
Mecanismo De Acción
Safety and Hazards
Avosentan substantially reduces urinary protein loss in people with type 2 diabetes and kidney disease, but it causes serious side effects . These include complications of fluid overload such as pulmonary edema, as well as congestive heart failure . There were more deaths in the groups taking avosentan than in the group taking placebo .
Propiedades
IUPAC Name |
N-[5-(2-methoxyphenoxy)-2-pyridin-4-yl-6-(trideuteriomethoxy)pyrimidin-4-yl]-5-methylpyridine-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O5S/c1-15-8-9-19(25-14-15)34(29,30)28-22-20(33-18-7-5-4-6-17(18)31-2)23(32-3)27-21(26-22)16-10-12-24-13-11-16/h4-14H,1-3H3,(H,26,27,28)/i3D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBWLTKFZAOSWSM-HPRDVNIFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=CC=NC=C3)OC)OC4=CC=CC=C4OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=NC(=NC(=C1OC2=CC=CC=C2OC)NS(=O)(=O)C3=NC=C(C=C3)C)C4=CC=NC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Avosentan-d3 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1S,2S)-1-Ethyl-2-(phenylmethoxy)propyl]-2,4-dihydro-4-[4-[4-(4-O-methoxymethyl-4-hydroxyphenyl)-](/img/no-structure.png)
![3-Ethyl-9-methyl-3,9-diazabicyclo[3.3.1]nonan-7-amine](/img/structure/B587105.png)

![1-[4-(Methoxymethoxy)phenyl]-4-(4-nitrophenyl)piperazine](/img/structure/B587114.png)

![1-Acetyl-4-[4-(methoxymethoxy)phenyl]piperazine](/img/structure/B587121.png)
